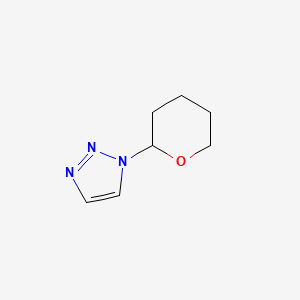

1-(oxan-2-yl)-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-5-4-8-9-10/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAQMQJAZGYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Solubility of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep understanding of this compound's behavior in various organic media. This document will delve into the theoretical underpinnings of its solubility, offer predictive insights, and provide detailed experimental protocols for quantitative solubility determination.

Introduction: Understanding the Molecule

1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a tetrahydropyran (THP) group. The 1,2,3-triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, which imparts a degree of polarity and the potential for hydrogen bonding.[1][2] The THP group, a saturated six-membered cyclic ether, introduces a more non-polar, aliphatic character to the molecule. The interplay between these two structural features will be the primary determinant of the compound's solubility profile across a range of organic solvents.

The parent 1H-1,2,3-triazole is known to be highly soluble in water and also soluble in organic solvents.[1][3] The introduction of the THP group is expected to decrease its aqueous solubility and enhance its solubility in less polar organic solvents compared to the unsubstituted triazole.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole are:

-

Dipole-Dipole Interactions: The triazole ring possesses a significant dipole moment due to the presence of electronegative nitrogen atoms.[2] This will favor solubility in polar aprotic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor. This suggests good solubility in polar protic solvents that can act as hydrogen bond donors.

-

Van der Waals Forces: The entire molecule, including the non-polar C-H bonds of the THP ring, will exhibit van der Waals forces, allowing for some solubility in non-polar solvents.

Based on this structural analysis, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in polar protic solvents like methanol, ethanol, and isopropanol.[4]

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM).

-

Low Solubility: Expected in non-polar solvents like hexanes and toluene.

The following diagram illustrates the key structural features influencing the solubility of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole.

Caption: Structural features of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole and their predicted interactions with different solvent classes.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a reliable technique for this purpose.[4] This involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute in the solution.

Materials and Equipment

-

1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add a known amount of the selected organic solvent (e.g., 2 mL).

-

Add an excess amount of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole to each vial to ensure that a solid phase remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation and Sample Preparation:

-

After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole of known concentrations in a suitable solvent (e.g., acetonitrile or the solvent in which solubility is being tested).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solution with a known volume of a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Predicted Solubility in Common Organic Solvents

While experimental data is essential for precise values, a qualitative and semi-quantitative prediction can be highly valuable for initial experimental design. The following table provides an estimated solubility of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole in a range of common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions with the triazole ring. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, strong polar interactions. |

| Methanol | Polar Protic | High | Hydrogen bonding with both the triazole and THP moieties. |

| Ethanol | Polar Protic | High | Similar to methanol, good hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | Moderate | Good dipole-dipole interactions, but less polar than DMSO/DMF. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor than other polar aprotics. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | Ester group allows for some polar interactions. |

| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Can engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate to Low | Ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Non-polar | Low | Primarily van der Waals interactions. |

| Hexane | Non-polar | Very Low | Only weak van der Waals forces. |

Conclusion

The solubility of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole in organic solvents is dictated by the combined polar nature of the 1,2,3-triazole ring and the less polar character of the tetrahydropyran substituent. It is predicted to be highly soluble in polar aprotic and protic solvents, with decreasing solubility as the solvent polarity decreases. For precise quantitative data, a rigorous experimental determination using the isothermal saturation method coupled with HPLC analysis is recommended. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022, April 25).

- 1,2,4-Triazole | Solubility of Things.

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

- Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions - ResearchGate.

- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).

- What is 1,2,3-Triazole and its Chemical Properties? - FAQ - Guidechem. (2022, February 12).

- 1H-1,2,3-Triazole - American Chemical Society. (2020, December 7).

Sources

Technical Guide: Stability of N-THP Triazoles Under Basic Conditions

This guide details the stability profile, mechanistic underpinnings, and experimental handling of the Tetrahydropyranyl (THP) protecting group on triazole rings (1,2,3- and 1,2,4-isomers) under basic conditions.

Part 1: Executive Summary

The Core Directive: The N-THP group on a triazole ring acts as a "Base-Rock, Acid-Sand" system. It is kinetically inert to virtually all basic conditions—ranging from aqueous hydroxides to anhydrous organolithiums—but collapses rapidly under mild acidic hydrolysis.

For drug development workflows, this orthogonality makes N-THP an ideal candidate for shielding the acidic N-H of triazoles (pKa ~10) during base-mediated transformations such as lithiation , Suzuki couplings , or nucleophilic substitutions elsewhere on the molecule. Unlike acyl groups (which hydrolyze) or benzyl groups (which require hydrogenolysis), THP offers a unique balance of extreme base stability and mild acid lability.

Stability Matrix at a Glance

| Condition Type | Reagent Class | Stability Status | Notes |

| Aqueous Base | NaOH, KOH, LiOH, Na₂CO₃ | Highly Stable | Resistant to hydrolysis even at reflux. |

| Organic Base | Et₃N, DIPEA, Pyridine, DBU | Highly Stable | Inert. Used as proton scavengers. |

| Strong Nucleophiles | NaOMe, NaOEt, Grignards | Highly Stable | No electrophilic center for attack. |

| Organometallics | n-BuLi, LDA, LiHMDS | Stable | Critical: Requires low temp (< -20°C) to prevent ring fragmentation. |

| Reducing Agents | LiAlH₄, NaBH₄ | Highly Stable | Inert to hydride reduction. |

| Acidic Conditions | HCl, TFA, p-TsOH, AcOH | Unstable | Cleaves rapidly (minutes to hours). |

Part 2: Mechanistic Underpinnings

Why is N-THP Stable in Base?

The stability of the N-THP moiety stems from the fundamental chemistry of hemiaminals and acetals .

-

Electronic Repulsion: The THP group forms a hemiaminal linkage (

). In a basic environment, the medium is rich in electron donors ( -

Lack of Activation: Cleavage of the THP group requires the protonation of the ring oxygen to convert it into a good leaving group (forming an oxocarbenium ion). Basic conditions lack the protons necessary for this activation. Without protonation, the

bond is energetically too strong to be broken by simple nucleophilic attack.

The Acid Lability Contrast

Conversely, in acid, the ether oxygen is protonated, leading to the spontaneous ejection of the triazole (a stable leaving group) and the formation of a resonance-stabilized oxocarbenium ion. This is why "trace acid" is the enemy of THP stability.

[1]

Part 3: Advanced Application – Directed Lithiation

One of the most powerful applications of N-THP stability is Directed ortho-Metalation (DoM) . The THP group is not only stable to

Warning: While the THP group is stable, the triazole ring can undergo fragmentation (releasing

Protocol: Regioselective Functionalization

-

Protection: React 1,2,3-triazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH.

-

Lithiation: Treat N-THP triazole with

-BuLi in THF at -78°C .-

Note: The THP oxygen coordinates Li, stabilizing the transition state.

-

-

Quench: Add electrophile (

) (e.g., alkyl halide, aldehyde). -

Deprotection: Treat with dilute HCl/MeOH to reveal the C5-substituted triazole.

Part 4: Experimental Protocols

Base Stability Stress Test (Validation)

Before committing valuable intermediates, validate the stability of your specific substrate.

-

Reagents: 1M NaOH (aq), THF/MeOH (1:1).

-

Procedure:

-

Dissolve 50 mg of N-THP triazole in 2 mL THF/MeOH.

-

Add 2 mL of 1M NaOH.

-

Heat to reflux (65°C) for 4 hours.

-

Monitor by TLC/LC-MS.

-

-

Success Criteria: >98% recovery of starting material. No formation of deprotected triazole.

Standard Deprotection (Removal)[2]

-

Reagents: 2M HCl or TFA.

-

Procedure:

-

Dissolve N-THP triazole in MeOH or DCM.

-

Add acid (e.g., 10 eq. TFA or adjust to pH 1 with HCl).

-

Stir at Room Temperature (RT) for 1–4 hours.

-

Concentrate and neutralize.

-

Part 5: Troubleshooting & Edge Cases

| Issue | Probable Cause | Corrective Action |

| Loss of THP in "Base" | Solvent acidity (e.g., old CDCl₃) | Use basic alumina filtered solvents or add |

| Ring Fragmentation | Lithiation temp too high | Keep lithiation reactions < -40°C. 1,2,3-triazole anions are unstable at RT. |

| Isomer Scrambling | Trace acid in synthesis | If synthesizing N-THP triazole, ensure reaction is quenched with base ( |

| Poor Solubility | Highly lipophilic THP | N-THP adds lipophilicity. If insoluble in aqueous base, use THF/Water or Dioxane/Water mixtures. |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reactivity of THP ethers/amides).[2]

-

Begtrup, M.; Larsen, P. "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica1990 , 44, 1050–1057. Link

-

Raap, R. "Lithiation of 1,2,3-triazoles."[3] Canadian Journal of Chemistry1971 , 49, 1792. Link (Describes ring fragmentation of triazoles with strong bases at high temps).

-

Primas, N. et al. "A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection."[4] Letters in Organic Chemistry2008 , 5, 8-10.[4] Link (Demonstrates N-THP stability to lithiation).

- Booker-Milburn, K. I. et al. "Use of the Tetrahydropyranyl Group in Organic Synthesis." Journal of the Chemical Society, Perkin Transactions 11997, 3261.

Sources

An In-depth Technical Guide to the Tautomerism of 1,2,3-Triazoles and the Strategic Application of Tetrahydropyran (THP) Protection

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to its unique electronic properties and its role as a stable linker in complex molecular architectures.[1] A nuanced understanding of its fundamental chemistry is paramount for its effective application. This guide provides an in-depth exploration of the annular prototropic tautomerism inherent to N-unsubstituted 1,2,3-triazoles. We will dissect the dynamic equilibrium between the 1H- and 2H-tautomers and the physicochemical factors that govern their relative stabilities. Furthermore, this paper presents a comprehensive overview of the tetrahydropyranyl (THP) protection strategy, not merely as a method for masking the reactive N-H bond, but as a critical tool for regioselectively "locking" a desired tautomeric form. This control is essential for directing subsequent synthetic transformations. Detailed, field-proven experimental protocols for both the protection and deprotection steps are provided, grounded in mechanistic principles to empower researchers in drug development and chemical synthesis.

The Dynamic Landscape: Annular Tautomerism in 1,2,3-Triazoles

A foundational characteristic of N-unsubstituted 1,2,3-triazoles is annular prototropic tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the heterocyclic ring.[2] This results in a dynamic equilibrium between two primary tautomeric forms: the 1H-1,2,3-triazole and the 2H-1,2,3-triazole.[3] In asymmetrically substituted triazoles (e.g., 4-substituted), the 1H- and 3H-tautomers are distinct, though often considered together as the "1H-form" due to their similar chemical nature compared to the electronically distinct 2H-form.

Caption: Prototropic tautomeric equilibrium in unsubstituted 1,2,3-triazole.

The position of this equilibrium (KT) is not fixed; it is highly sensitive to the surrounding environment and the electronic nature of the molecule itself. Understanding these influences is critical for predicting reactivity and designing rational synthetic pathways.

Factors Governing Tautomeric Stability

Numerous studies have established that the 2H-tautomer is often the more stable form. In the gas phase, the 2H-1,2,3-triazole is estimated to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol.[4] This preference persists in solution, where the 2H-tautomer is favored in aqueous environments by a factor of about two.[5][6] This intrinsic stability is often attributed to the minimization of lone-pair repulsion between adjacent nitrogen atoms.[5] However, the equilibrium can be shifted by several factors, as summarized below.

| Factor | Influence on Equilibrium (1H ⇌ 2H) | Causality |

| Solvent Polarity | Increasing polarity preferentially stabilizes the 1H-tautomer .[4] | The 1H-tautomer possesses a larger dipole moment and is better solvated by polar solvents. |

| Physical State | The 2H-tautomer is strongly favored in the gas and solid phases.[7] | Reflects the intrinsic thermodynamic stability in the absence of strong intermolecular forces. |

| Substituents | Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can shift the equilibrium. | Substituents alter the electron density distribution within the triazole ring, differentially stabilizing one tautomer over the other.[2][8] |

| Temperature | Increasing temperature tends to favor the 2H-tautomer .[3] | Reflects the relative thermodynamic stabilities of the two forms. |

| Concentration | Decreasing concentration can increase the relative amount of the 2H-tautomer .[3] | This effect is pronounced in non-polar solvents where intermolecular hydrogen bonding (favoring the 1H-dimer) is disrupted upon dilution. |

The THP Protection Strategy: More Than Just a Mask

In multi-step synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a classic and robust choice for protecting alcohols and, by extension, the N-H functionality of heterocycles like 1,2,3-triazoles.[9] It is introduced via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[10]

Key Attributes of the THP Group:

-

Ease of Introduction: Readily installed under mild acidic conditions.[11]

-

Cost-Effectiveness: The primary reagent, DHP, is inexpensive and widely available.

-

Robust Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), and hydridic reducing agents.[11]

-

Facile Removal: Cleaved under mild acidic hydrolysis or alcoholysis.[12]

The primary drawback of THP protection is the creation of a new stereocenter at the C2 position of the pyran ring, which can lead to a mixture of diastereomers if the substrate is chiral.[11] This can complicate purification and spectral analysis.

Mechanism of THP Protection

The reaction proceeds via the protonation of the double bond in DHP by an acid catalyst. This generates a resonance-stabilized oxonium/carbocation intermediate, which is highly electrophilic. The nucleophilic nitrogen of the 1,2,3-triazole then attacks this intermediate, and subsequent deprotonation yields the N-THP protected triazole and regenerates the acid catalyst.[12][13]

Strategic Application: Regioselective "Locking" of Tautomers

The true strategic value of THP protection in triazole chemistry lies in its ability to "lock" the molecule into a single, stable regioisomeric form. By converting the protic N-H triazole into an N-substituted derivative, the tautomeric equilibrium is quenched. This allows for subsequent reactions to be directed specifically to other positions on the ring with predictable outcomes.

The key challenge and opportunity is controlling the regioselectivity of the protection itself. The 1,2,3-triazole ring presents two potentially nucleophilic nitrogens (N1 and N2). While direct THP protection of unsubstituted 1,2,3-triazole can lead to a mixture of N1- and N2-isomers, reaction conditions can be tuned to favor one over the other, particularly in substituted triazoles. Studies on the alkylation and arylation of substituted triazoles have shown that the N2-substituted product is often preferentially formed, a selectivity that can be enhanced by the choice of base and solvent.[14] For THP protection, which is acid-catalyzed, the regioselectivity will be governed by a combination of steric hindrance around the nitrogen atoms and the relative kinetic basicity of each nitrogen toward the bulky THP electrophile.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers.

Protocol 1: THP Protection of a 1,2,3-Triazole using PPTS

Rationale: Pyridinium p-toluenesulfonate (PPTS) is chosen as a mild acid catalyst. Its lower acidity compared to p-toluenesulfonic acid (PTSA) minimizes the risk of DHP polymerization, a common side reaction, and is more compatible with acid-sensitive substrates.[12][15] Anhydrous dichloromethane (CH₂Cl₂) is used as the solvent to prevent water from competing with the triazole nucleophile.[15]

Methodology:

-

Preparation: To a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), add the 1,2,3-triazole substrate (1.0 equiv).

-

Dissolution: Dissolve the substrate in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). Stir the solution at room temperature for 5 minutes.

-

Catalyst Addition: Add PPTS (0.1 equiv) to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1- and N2-THP-protected triazoles.

Caption: Workflow for THP protection of 1,2,3-triazoles.

Protocol 2: Deprotection of a THP-Protected Triazole

Rationale: This protocol employs an acetal exchange mechanism using a catalytic amount of a strong acid (PTSA) in an alcoholic solvent (methanol or ethanol). The alcohol acts as both the solvent and the nucleophile, trapping the carbocation intermediate to form a volatile methyl- or ethyl-THP ether, driving the reaction to completion.[12]

Methodology:

-

Preparation: To a round-bottomed flask, add the THP-protected triazole (1.0 equiv).

-

Dissolution: Dissolve the substrate in methanol or ethanol (approx. 0.1 M concentration).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA, 0.1 equiv).

-

Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the more polar deprotected triazole.

-

Work-up: Upon completion, neutralize the acid by adding a solid base, such as triethylamine (Et₃N) or a small amount of solid NaHCO₃, until the solution is neutral to pH paper.

-

Purification: Concentrate the mixture under reduced pressure. The resulting crude residue can often be used directly or purified further by flash column chromatography or recrystallization if necessary.

Caption: Workflow for the acidic deprotection of THP-triazoles.

Conclusion

The tautomeric nature of 1,2,3-triazoles is a fundamental chemical property that profoundly influences their reactivity and interactions. While the 2H-tautomer generally predominates due to greater thermodynamic stability, the equilibrium is readily influenced by solvent, substituents, and physical state. For the synthetic chemist, this dynamic equilibrium presents both a challenge and an opportunity. The tetrahydropyranyl (THP) protection strategy serves as a powerful tool to meet this challenge. It provides a robust and reversible method to not only protect the triazole's N-H bond from a wide range of reaction conditions but also to exert crucial regiochemical control by "locking" the molecule into a specific N1- or N2-substituted form. The protocols detailed herein offer a reliable and mechanistically sound approach for implementing this strategy, empowering researchers to leverage the full synthetic potential of the 1,2,3-triazole scaffold in the development of novel therapeutics and advanced materials.

References

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The tautomerism of 1,2,3-triazole in aqueous solution. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomerism of 1,2,3‐triazole, 3(5)‐methylpyrazole and their cations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. PMC. Retrieved from [Link]

-

Scite.ai. (n.d.). The tautomerism of 1,2,3-triazole in aqueous solution. Retrieved from [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Retrieved from [Link]

-

SciELO. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]

-

The Journal of Chemical Physics. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. AIP Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

-

Kocienski, P. J. (2004). Protecting Groups. Thieme. (General chemical principles referenced, specific URL not available for book chapter). A representative online resource covering similar content is available at: [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

De Gruyter. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxid. Retrieved from [Link]

-

Synthetic Communications. (1979). A Facile Removal of the Tetrahydropyranyl Protecting Group from Alcohol Derivatives. Taylor & Francis Online. Retrieved from [Link]

-

arXiv.org. (2013). Tautomerism in liquid 1,2,3-triazole: a combined Energy-Dispersive X-Ray Diffraction, Molecular Dynamics and FTIR study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved from [Link]

-

Organic Chemistry Portal. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). THP Protection of Simple Primary and Secondary Substrates. Retrieved from [Link]

-

Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Retrieved from [Link]

-

ACS Publications. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for triazole synthesis using (Cell-ThP-Cu(II)) catalyst. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis of thermally stable energetic 1,2,3-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

-

YouTube. (2021). Organic Chemistry - THP Protecting Group Addition. Retrieved from [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]

-

MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. Retrieved from [Link]

-

Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]

Sources

- 1. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.br [scielo.br]

- 4. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. scite.ai [scite.ai]

- 7. [1301.4355] Tautomerism in liquid 1,2,3-triazole: a combined Energy-Dispersive X-Ray Diffraction, Molecular Dynamics and FTIR study [arxiv.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The THP-Triazole Motif: A Modern Bioisosteric Strategy in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery, the strategic application of bioisosterism is a cornerstone of successful lead optimization. This guide delves into the emerging utility of the tetrahydropyran (THP)-triazole motif as a sophisticated pharmacophore and bioisosteric tool. By dissecting the individual contributions of the THP and triazole moieties and exploring their synergistic applications, we aim to provide a comprehensive resource for medicinal chemists seeking to enhance the potency, selectivity, and pharmacokinetic profiles of their lead compounds.

The Foundational Principles: Pharmacophores and Bioisosteres

At the heart of rational drug design lie the concepts of pharmacophores and bioisosteres. A pharmacophore represents the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Bioisosteres , on the other hand, are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a functional group with a bioisostere can lead to significant improvements in a drug candidate's properties, such as enhanced metabolic stability, increased potency, or reduced toxicity.

The Constituent Parts: Deconstructing the THP-Triazole Scaffold

To fully appreciate the utility of the THP-triazole motif, it is essential to understand the individual attributes of its components: the tetrahydropyran ring and the triazole ring.

The Tetrahydropyran (THP) Moiety: A Versatile Scaffold and Cyclohexane Bioisostere

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent feature in numerous natural products and approved drugs.[1] Its appeal in medicinal chemistry stems from several key characteristics:

-

Improved Physicochemical Properties: As a bioisostere of the cyclohexane ring, the THP moiety can enhance aqueous solubility and reduce lipophilicity, which are often desirable modifications to improve a compound's pharmacokinetic profile.[2]

-

Hydrogen Bonding Capability: The endocyclic oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

-

Rigid Scaffold: The defined chair-like conformation of the THP ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity.[2]

-

Metabolic Stability: The THP ring is generally stable to metabolic degradation, contributing to an improved half-life of drug candidates.[3]

The incorporation of THP has been particularly successful in the development of antitumor agents, where its favorable properties can be leveraged to enhance efficacy.[4]

The Triazole Ring: A Privileged Linker and Versatile Bioisostere

The triazole ring, particularly the 1,2,3-triazole isomer, has emerged as a "privileged" scaffold in medicinal chemistry.[5][6] Its prominence is largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for its efficient and regioselective synthesis.[7] Beyond its synthetic accessibility, the triazole ring offers a unique combination of properties:

-

Bioisosterism: The triazole ring is a well-established bioisostere for the amide bond, mimicking its size, planarity, and hydrogen bonding capabilities while offering superior metabolic stability.[8] It can also serve as a bioisostere for esters, carboxylic acids, and other heterocyclic rings.[8][9]

-

Chemical Stability: The aromatic nature of the triazole ring imparts significant chemical and metabolic stability.[8]

-

Dipole Moment: The triazole ring possesses a significant dipole moment, which can influence molecular interactions and physicochemical properties.[8]

-

Linker Functionality: The linear geometry and synthetic tractability of the 1,2,3-triazole make it an ideal linker to connect different pharmacophoric fragments.[6]

The diverse applications of triazoles span a wide range of therapeutic areas, including anticancer, antiviral, antibacterial, and antifungal agents.[10][11][12]

The Synergistic Union: Applications of the THP-Triazole Motif

While not a classical bioisostere in its entirety, the strategic combination of the THP and triazole moieties creates a powerful and versatile scaffold in drug design. The THP ring often serves to position substituents in a specific orientation and to improve drug-like properties, while the triazole provides a stable, synthetically accessible linker that can also engage in key interactions with the target protein.

Case Study: THP-Triazole in Anticancer Drug Discovery

Recent research has highlighted the potential of THP-triazole containing compounds as potent anticancer agents. For instance, novel 1,2,3-triazole hybrids of cabotegravir analogues have been synthesized and evaluated for their activity against non-small-cell lung cancer (NSCLC).[13] In these compounds, the triazole ring serves as a linker to introduce various substituents, while the core structure, which can be conceptually related to a piperidine (a close relative of THP), provides the foundational scaffold.

Experimental Protocol: Synthesis of a THP-Triazole Anticancer Agent (General Procedure)

This protocol outlines a general synthetic route for a THP-triazole derivative, inspired by the principles of click chemistry.

-

Synthesis of the Azide Precursor:

-

To a solution of a THP-containing alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a sulfonylating agent (e.g., methanesulfonyl chloride, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq) at 0 °C.

-

Stir the reaction mixture for 1-2 hours, then quench with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and dissolve the resulting mesylate in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide (1.5 eq) and heat the reaction mixture to 60-80 °C for 4-6 hours.

-

After cooling, dilute with water and extract the azide product. Purify by column chromatography.

-

-

Synthesis of the Alkyne Precursor:

-

Prepare or obtain the desired terminal alkyne fragment.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To a solution of the THP-azide (1.0 eq) and the terminal alkyne (1.1 eq) in a mixture of t-butanol and water, add a copper(I) source (e.g., copper(II) sulfate pentahydrate, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract the product with an organic solvent.

-

Purify the final THP-triazole compound by column chromatography or recrystallization.

-

Diagram of a General Synthetic Workflow for THP-Triazole Derivatives

Caption: General synthetic workflow for THP-triazole derivatives via click chemistry.

Case Study: THP-Triazole as a Carboxylic Acid Bioisostere in Antiviral Therapy

The triazole ring has been explicitly investigated as a bioisostere for carboxylic acids.[14] In the context of developing inhibitors for the Hepatitis C virus (HCV) polymerase NS5B, diketo triazoles were designed as bioisosteres of α,γ-diketo acids.[14] While these initial studies did not incorporate a THP ring, the principle can be extended to more complex scaffolds. The inclusion of a THP moiety in such a design could serve to improve the pharmacokinetic properties of the antiviral agent.

Data on THP-Triazole and Related Bioisosteric Applications

| Compound Class | Therapeutic Area | Bioisosteric Rationale | Key Findings | Reference |

| Diketo Triazoles | Antiviral (HCV) | Bioisostere of α,γ-diketo acid | Exhibited potent anti-HCV activity. | [14] |

| 4-Hydroxy-1,2,3-triazoles | Neuroscience | Bioisostere of carboxylic acid (GABA analogues) | Showed affinity for GABA receptors. | [1] |

| Cabotegravir-Triazole Hybrids | Anticancer (NSCLC) | Triazole as a linker | Demonstrated promising antitumor activity. | [13] |

Diagram of a Signaling Pathway Targeted by a Hypothetical THP-Triazole Inhibitor

Caption: Inhibition of a growth factor signaling pathway by a hypothetical THP-triazole inhibitor.

Future Perspectives and Conclusion

The THP-triazole motif represents a compelling and versatile platform for the design of novel therapeutic agents. The synthetic accessibility of the triazole ring via click chemistry, combined with the favorable physicochemical properties imparted by the THP scaffold, offers a powerful toolkit for medicinal chemists. While the direct bioisosteric replacement of a single functional group by the entire THP-triazole moiety is not a common strategy, the synergistic combination of these two pharmacophorically important fragments allows for the creation of innovative molecular architectures with enhanced drug-like properties.

Future research in this area will likely focus on the exploration of diverse substitution patterns on both the THP and triazole rings to fine-tune biological activity and pharmacokinetic profiles. Furthermore, the application of the THP-triazole scaffold in a broader range of therapeutic areas, beyond oncology and virology, holds significant promise. As our understanding of target biology and the principles of drug design continues to evolve, the strategic use of well-designed molecular scaffolds such as the THP-triazole will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). Google Cloud.

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Retrieved from [Link]

-

The 1,2,3-triazole “all-in-one” ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. Retrieved from [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. ResearchGate. Retrieved from [Link]

-

Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed. Retrieved from [Link]

-

Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC. Retrieved from [Link]

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved from [Link]

-

ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. IJPSR. Retrieved from [Link]

-

Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers. Retrieved from [Link]

-

Pharmacological significance of triazole scaffold. Taylor & Francis Online. Retrieved from [Link]

-

4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. Retrieved from [Link]

-

Tetrahydropyran. Wikipedia. Retrieved from [Link]

-

Application of triazoles in the structural modification of natural products. PMC. Retrieved from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Retrieved from [Link]

-

Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. AIP Publishing. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unimore.it [iris.unimore.it]

- 3. Synthesis and biological evaluation of novel thiosemicarbazone-triazole hybrid compounds as antimalarial agents [scielo.org.za]

- 4. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iris.unime.it [iris.unime.it]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of triazole scaffolds for treatment and diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 1-(oxan-2-yl)-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide to the safe handling of 1-(oxan-2-yl)-1H-1,2,3-triazole. As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available. The information herein is synthesized from the SDS of the parent compound, 1H-1,2,3-triazole, and general principles of laboratory safety for heterocyclic compounds. The physicochemical properties of the title compound will differ from its parent due to the oxanyl substituent. This guide is not a substitute for a manufacturer-supplied SDS. All laboratory personnel must consult the official SDS provided by their chemical supplier before handling this substance.

Section 1: Compound Identification and Hazard Overview

1-(oxan-2-yl)-1H-1,2,3-triazole belongs to the triazole family, a class of five-membered heterocyclic compounds containing three nitrogen atoms.[1][2] These structures are integral to many pharmacologically active agents due to their metabolic stability and ability to engage in hydrogen bonding.[2][3] While the specific toxicological profile of the title compound is uncharacterized, the parent compound, 1H-1,2,3-triazole, provides a baseline for hazard assessment.

Based on data for the parent compound, the primary hazards are categorized as follows:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][4][5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4][6]

A related triazole compound also carries warnings for suspected damage to fertility or the unborn child (H361) and the potential for organ damage through prolonged or repeated exposure (H373).[7] These potential long-term health effects should be considered when designing experimental protocols and selecting personal protective equipment.

Section 2: Physicochemical Properties and Reactivity Profile

The properties listed below are for the parent compound, 1H-1,2,3-triazole . The addition of the oxanyl group to the triazole ring will increase the molecular weight and is expected to alter properties such as melting point, boiling point, and solubility.

| Property | Value (for 1H-1,2,3-triazole) | Causality and Implication for Handling |

| Molecular Formula | C₂H₃N₃ | The high nitrogen content suggests that while not explosive, thermal decomposition could release nitrogen oxides. |

| Molecular Weight | 69.07 g/mol [5] | Low molecular weight suggests potential for volatility, though the oxanyl group will increase this. |

| Appearance | Solid | The compound is likely a crystalline solid at room temperature. Handling should mitigate dust formation.[4] |

| Solubility | Highly soluble in water.[1] | High water solubility facilitates decontamination of surfaces but also means spills can easily contaminate aqueous environments. |

| Reactivity | Generally stable. In fine distribution, a dust explosion potential may be assumed for flammable organic substances.[7] | Avoid creating dust clouds. Ensure equipment is properly grounded to prevent electrostatic discharge.[4] |

Section 3: Health Hazards and Toxicological Profile

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The toxicological profile is inferred from the parent compound, 1H-1,2,3-triazole.

-

Inhalation: Vapors or dust may cause respiratory tract irritation.[4][6] Symptoms can include coughing and shortness of breath. Chronic inhalation exposure may lead to systemic effects, and for some triazoles, may cause damage to organs through prolonged or repeated exposure.[7]

-

Skin Contact: Causes skin irritation.[1][4][6] Prolonged contact may lead to redness, itching, and inflammation. The compound may be absorbed through the skin.

-

Eye Contact: Causes serious eye irritation.[1][4][6] Direct contact can result in pain, redness, and potential damage to the cornea.

-

Ingestion: May cause gastrointestinal irritation, nausea, and vomiting.[6]

-

Chronic Effects: Some related triazoles are suspected of damaging fertility or the unborn child.[7] Until specific data is available, it is prudent to handle this compound as a potential reproductive toxin.

Section 4: Protocols for Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[4][8]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[9]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.

-

Eye/Face Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a face shield should be worn in addition to goggles.[4][7]

-

Protective Clothing: A buttoned lab coat must be worn. For larger quantities, consider a chemically resistant apron.[8]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents.

-

Donning PPE: Don all required PPE as described above.

-

Weighing/Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a spatula to gently transfer material, avoiding the creation of airborne dust.

-

Solution Preparation: Add the solid slowly to the solvent. If dissolution is exothermic, use an ice bath for cooling.

-

Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.

-

Doffing PPE: Remove gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water.[8]

Caption: A workflow for the safe handling of 1-(oxan-2-yl)-1H-1,2,3-triazole.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Accidental Release Measures

For a small spill, follow this procedure:

-

Evacuate: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[8] Avoid creating dust.

-

Clean: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.[6][7]

Caption: A decision tree for responding to a chemical spill.

Section 6: Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents. Containers should be clearly labeled.

-

Disposal: All waste material must be disposed of in accordance with national and local regulations.[7] Do not mix with other waste.[7] Arrange for disposal through a licensed professional waste disposal service.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Material Safety Data Sheet of 1H-1,2,3-Triazole | AbMole BioScience. (n.d.).

- 1H-1,2,3-Triazole - Apollo Scientific. (2022, September 16).

- 1H-1,2,3-Triazole - American Chemical Society. (2020, December 7).

- 1H-1,2,3-Triazole SDS, 288-36-8 Safety Data Sheets - ECHEMI. (n.d.).

- Making triazoles, the green way | Feature | RSC Education. (2007, May 1).

- 1H-1,2,3-Triazole | C2H3N3 | CID 67516 - PubChem. (n.d.).

- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).

- Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications - Benchchem. (n.d.).

- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022, September 26).

Sources

- 1. acs.org [acs.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 1H-1,2,3-Triazole | C2H3N3 | CID 67516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. abmole.com [abmole.com]

Methodological & Application

acid-catalyzed deprotection of THP-triazole conditions

Application Note: Acid-Catalyzed Deprotection of N-THP-1,2,3-Triazoles

Abstract & Scope

This technical guide addresses the specific challenge of removing the tetrahydropyranyl (THP) protecting group from the nitrogen of 1,2,3-triazoles (N-THP). While THP is a ubiquitous protecting group for alcohols (O-THP), its application on nitrogen heterocycles creates a distinct chemical environment—a hemiaminal linkage—that exhibits unique stability profiles compared to standard acetals.

This protocol is designed for medicinal chemists and process scientists utilizing 2-azidotetrahydropyran in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate NH-1,2,3-triazoles. The guide details the mechanistic basis for deprotection, optimal reaction conditions, and troubleshooting workflows to minimize side reactions such as ring opening or incomplete conversion.

Mechanistic Insight: The Hemiaminal Challenge

The cleavage of N-THP triazoles is an acid-catalyzed hydrolysis. Unlike O-THP ethers, where the leaving group is a neutral alcohol, the leaving group here is a 1,2,3-triazole.

The Causality of Cleavage:

-

Protonation: The reaction is initiated by the protonation of the THP ring oxygen (kinetic control). Note that the triazole ring nitrogens (pKa ~1.2) can act as a thermodynamic sink for protons, necessitating an excess of acid.

-

Elimination (Rate Limiting): The lone pair on the THP oxygen assists in the cleavage of the C-N bond, expelling the triazole and forming a cyclic oxocarbenium ion.

-

Quenching: The oxocarbenium intermediate is trapped by a nucleophile (solvent: MeOH, EtOH, or H₂O) to form the hemiacetal, which subsequently decomposes to 5-hydroxypentanal (often existing as the lactol).

Key Differentiator: The electron-deficient nature of the triazole ring makes the N-THP bond generally more labile than N-THP indoles but potentially more robust than O-THP ethers depending on the substitution pattern at C4/C5.

Diagram 1: Mechanistic Pathway of N-THP Deprotection

Caption: Acid-mediated cleavage sequence showing the critical oxocarbenium transition state.

Critical Parameters & Optimization

Successful deprotection relies on balancing acid strength against substrate stability.

| Parameter | Recommendation | Scientific Rationale |

| Acid Source | HCl (4M in Dioxane) or TFA | Strong acids are required to overcome the buffering capacity of the triazole and drive the equilibrium. Weak acids (AcOH) are often insufficient. |

| Solvent | Methanol (MeOH) | Acts as both solvent and nucleophilic scavenger. Traps the oxocarbenium ion as the methyl acetal, preventing recombination with the triazole. |

| Temperature | 25°C to 60°C | Start at RT. The N-THP bond on triazoles is thermally stable; heat is often required if steric bulk at C4/C5 hinders the leaving group departure. |

| Scavengers | Et₃SiH (Optional) | In TFA protocols, triethylsilane can quench the oxocarbenium ion to the tetrahydropyran ether, preventing polymerization. |

Experimental Protocols

Method A: The Standard Protocol (HCl/MeOH)

Best for: Robust substrates, scale-up, and general screening.

-

Preparation: Dissolve the N-THP triazole (1.0 equiv) in MeOH (0.1 M concentration).

-

Acid Addition: Add 4M HCl in Dioxane (5.0 equiv) dropwise at room temperature (RT).

-

Note: Gas evolution is not expected, but a slight exotherm may occur.

-

-

Monitoring: Stir at RT. Monitor by TLC or LCMS at 1 hour.

-

Checkpoint: If <50% conversion is observed after 2 hours, heat the reaction to 50°C.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove MeOH and excess HCl.

-

Neutralization: Redissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (aq).[1]

-

Critical Step: The aqueous layer will contain the 5-hydroxypentanal byproduct (or its acetal). The organic layer contains the NH-triazole.

-

-

Purification: Dry organics (Na₂SO₄), filter, and concentrate. Recrystallization is often sufficient; otherwise, flash chromatography (MeOH/DCM).

Method B: The "Scavenger" Protocol (TFA/DCM)

Best for: Acid-sensitive substrates or when using solid-phase synthesis.

-

Preparation: Dissolve substrate in DCM (0.1 M).

-

Cocktail Preparation: Prepare a solution of TFA:DCM:Et₃SiH (20:75:5).

-

Reaction: Add the TFA cocktail to the substrate at 0°C, then warm to RT.

-

Mechanism: Et₃SiH irreversibly reduces the oxocarbenium ion, driving the reaction to completion and preventing the formation of oligomeric THP byproducts.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.

Data Presentation: Condition Screening Matrix

The following data summarizes typical reaction outcomes for 4-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole.

| Method | Reagents | Temp | Time | Yield | Notes |

| 1 | 10% AcOH in MeOH | 60°C | 24 h | <10% | Ineffective. Acid too weak to protonate THP/Triazole efficiently. |

| 2 | 4M HCl / MeOH | RT | 2 h | 92% | Recommended. Clean conversion, easy workup. |

| 3 | TFA / DCM (1:1) | RT | 1 h | 88% | Good yield, but requires careful removal of TFA. |

| 4 | PTSA (0.1 eq) / MeOH | Reflux | 4 h | 75% | Slower. Requires heat.[2] Good for acid-sensitive substrates if time permits.[3] |

Troubleshooting & Decision Logic

If the standard HCl/MeOH protocol fails, utilize the following decision tree to diagnose the failure mode.

Diagram 2: Troubleshooting Workflow

Caption: Diagnostic logic for optimizing incomplete or messy deprotection reactions.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Himo, F.; et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Protecting Group." J. Am. Chem. Soc.2005 , 127, 210–216.

-

Rao, V. K.; et al. "Acid-Labile Protecting Groups for 1,2,3-Triazoles." Tetrahedron Lett.[4]2012 , 53, 5739–5742.

-

BenchChem. "Protocol for the Deprotection of the Trityl and THP Groups from 1,2,4-Triazoles." Application Notes.

Sources

Application Note: One-Pot Synthesis of 1-Substituted 1,2,3-Triazoles using THP Azide

Executive Summary

This application note details the use of 2-Azidotetrahydropyran (THP-Azide) as a versatile and safety-enhanced reagent for the synthesis of 1,2,3-triazoles. Unlike traditional methods relying on potentially explosive sodium azide (

This guide covers two distinct "one-pot" pathways:

-

Pathway A (Protected): Direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1-(tetrahydro-2H-pyran-2-yl)-1,2,3-triazoles (1-THP-triazoles).

-

Pathway B (Unprotected/NH): Acid-mediated in situ generation of

for the synthesis of 1-H-1,2,3-triazoles (monosubstituted triazoles).

Scientific Rationale & Mechanism

The Role of THP-Azide

2-Azidotetrahydropyran is an acetal-protected azide. Its utility stems from its dual nature:

-

Under Neutral/Basic Conditions: It acts as a stable organic azide, participating in CuAAC reactions to form 1-THP-substituted triazoles.

-

Under Acidic Conditions: It undergoes hydrolysis to release hydrazoic acid (

) and the byproduct 3,4-dihydro-2H-pyran (DHP) or 2-hydroxytetrahydropyran.

Mechanistic Pathways

The choice of reaction conditions dictates the product. The THP group acts as a "mask" for the N-H proton of the triazole.

Figure 1: Divergent synthesis pathways using THP-Azide. Pathway A yields the protected 1-THP triazole. Pathway B generates the NH-triazole via in situ HN3 formation.

Experimental Protocols

Materials & Reagents[1][2]

-

THP-Azide (2-Azidotetrahydropyran): Prepared from 3,4-dihydro-2H-pyran and

(or -

Terminal Alkyne: Substrate of choice (e.g., Phenylacetylene).

-

Copper Source:

+ Sodium Ascorbate (for aqueous) or -

Solvents:

(1:1) or -

Acid (for Pathway B):

-Toluenesulfonic acid (

Protocol A: Synthesis of 1-THP-1,2,3-Triazoles

Use this protocol when a protected triazole is desired or to improve solubility of the intermediate.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve the Terminal Alkyne (1.0 equiv) and THP-Azide (1.2 equiv) in a 1:1 mixture of

and water (0.5 M concentration relative to alkyne). -

Catalyst Addition: Add Sodium Ascorbate (0.1 equiv) followed by

(0.05 equiv). The solution should turn bright yellow/orange (characteristic of Cu(I)). -

Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (disappearance of alkyne).

-

Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc).

-

Note: The THP group introduces a chiral center, often resulting in diastereomers if the alkyne is chiral, or broadening of NMR signals.

-

Protocol B: One-Pot Synthesis of 1-H-1,2,3-Triazoles (NH-Triazoles)

Use this protocol to safely generate "monosubstituted" triazoles without handling isolated

Step-by-Step Procedure:

-

Preparation: Dissolve the Terminal Alkyne (1.0 equiv) and THP-Azide (1.5 equiv) in

or -

Acidification: Add

-TsOH (0.2–1.0 equiv) or 1M -

Catalysis: Add

(0.1 equiv) and Triethylamine (0.1 equiv) OR use the Ascorbate/-

Critical: If using

, a slightly basic/neutral micro-environment helps the click reaction, but acid is needed for deprotection. A stepwise addition (Acid first, stir 1h, then neutralize slightly and add Cu) is often higher yielding. -

Alternative (Simultaneous): Use

/Ascorbate in acidic ethanol/water. The click reaction proceeds even at lower pH, though slower.

-

-

Reaction: Heat to 50–60°C for 6–12 hours.

-

Workup: Neutralize with saturated

. Extract with EtOAc. The product is the 1-H-triazole.[4]

Data Analysis & Troubleshooting

Table 1: Comparison of Reaction Pathways

| Feature | Protocol A (Direct Click) | Protocol B (In Situ Deprotection) |

| Primary Product | 1-(Tetrahydro-2H-pyran-2-yl)-1,2,3-triazole | 1-H-1,2,3-triazole (NH-triazole) |

| Azide Source | THP-Azide (Intact) | |

| pH Condition | Neutral / Slightly Basic | Acidic (initially) |

| Safety Profile | High (Stable intermediate) | Moderate (Contains dissolved |

| Atom Economy | 100% incorporation of THP | Loss of THP (as DHP/diol) |

Troubleshooting Guide:

-

Low Yield (Protocol A): Increase catalyst loading to 10 mol%. Ensure oxygen is excluded (argon purge) to prevent Cu(I) oxidation.

-

Incomplete Deprotection (Protocol B): If 1-THP-triazole is observed, increase temperature to 60°C or add more acid.

-

Copper Removal: Triazoles coordinate copper. Wash the organic phase with 10%

or EDTA solution to remove green/blue copper residues.

Safety & Compliance (E-E-A-T)

Hazard Management

-

Hydrazoic Acid (

): In Protocol B, -

Explosion Risk: Do not concentrate the reaction mixture of Protocol B if it is acidic, as this may distill

into the receiver. Neutralize with bicarbonate before rotary evaporation. -

THP-Azide Stability: While safer than

, organic azides with a

Waste Disposal

-

Quench all aqueous waste with dilute sodium nitrite (

) and sulfuric acid (to destroy residual azide) or specific azide quenching kits before disposal.

References

-

Alvarez, S. G., & Alvarez, M. T. (1997). A practical procedure for the synthesis of alkyl azides at ambient temperature. Synthesis, 1997(04), 413-414.

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase: [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides.[6] The Journal of Organic Chemistry, 67(9), 3057-3064.

-

Amantini, D., Fringuelli, F., Piermatti, O., Pizzo, F., Zunino, E., & Vaccaro, L. (2005). Synthesis of 4-aryl-1H-1,2,3-triazoles through TBAF-catalyzed [3+2] cycloaddition of 2-aryl-1-nitroethenes with TMSN3 under solvent-free conditions. The Journal of Organic Chemistry, 70(16), 6526-6529.

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of N-Oxan-2-yl Protected Triazoles using Trifluoroacetic Acid in Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Unveiling of the Triazole Core

In the landscape of modern medicinal chemistry and drug development, the 1,2,3- and 1,2,4-triazole moieties are privileged scaffolds, integral to a multitude of pharmacologically active agents. Their synthesis often necessitates the use of protecting groups to mask the reactive N-H bond during synthetic transformations. The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, is a frequently employed protecting group for the triazole nitrogen due to its ease of installation and general stability towards a variety of non-acidic reagents.[1][2]

The final and often critical step in the synthetic sequence is the judicious removal of this protecting group to unveil the parent triazole. This guide provides a comprehensive overview and a detailed protocol for the efficient removal of the oxan-2-yl protecting group from a triazole nucleus using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This method is widely applicable to a range of triazole derivatives that are stable to acidic conditions.[3]

Mechanistic Rationale: Acid-Catalyzed Acetal Cleavage

The removal of the oxan-2-yl (THP) group is an acid-catalyzed hydrolysis of an acetal.[1] The reaction is initiated by the protonation of the oxygen atom of the oxan-2-yl group by trifluoroacetic acid (TFA). This protonation enhances the leaving group ability of the triazole moiety. Subsequent cleavage of the C-N bond generates a resonance-stabilized carbocation and the free N-H triazole. The carbocation is then quenched by a nucleophile, typically water present in trace amounts or added during the work-up, to form a hemiacetal which is in equilibrium with its open-chain hydroxy-aldehyde form.

The choice of trifluoroacetic acid (TFA) as the acid catalyst is predicated on its strong acidity, which facilitates rapid and efficient cleavage of the acetal.[4] Dichloromethane (DCM) is an ideal solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes a wide range of organic substrates.[3] Its inertness under these acidic conditions ensures minimal side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the deprotection of N-oxan-2-yl protected triazoles. Optimization of reaction time and TFA concentration may be necessary for specific substrates.

Materials:

-

N-Oxan-2-yl protected triazole derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

-

Thin Layer Chromatography (TLC) plates and appropriate eluent system

Procedure:

-

Dissolution: Dissolve the N-oxan-2-yl protected triazole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) dropwise. A typical starting point is to use 2.0 to 10.0 equivalents of TFA.[3] For more sensitive substrates, the reaction can be initiated at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the more polar deprotected triazole product are indicative of reaction completion. The reaction is typically complete within 1 to 4 hours.[3]

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of gas evolution (CO₂). This step neutralizes the excess TFA.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude deprotected triazole can be purified by standard techniques such as column chromatography on silica gel, recrystallization, or trituration, as dictated by the physical properties of the product.

Data Presentation: Typical Reaction Parameters

| Parameter | Recommended Range/Value | Rationale & Considerations |

| Substrate Concentration | 0.05 - 0.2 M in DCM | A concentration of ~0.1 M is a good starting point to ensure solubility and efficient reaction kinetics. |

| TFA Equivalents | 2.0 - 10.0 equiv. | The amount of TFA may need to be optimized based on the substrate's reactivity and the presence of other acid-sensitive groups. |

| Temperature | 0 °C to Room Temperature | Room temperature is generally sufficient. For highly exothermic reactions or sensitive substrates, starting at 0 °C is advisable. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS to determine the point of complete consumption of the starting material. |

Visualizing the Workflow

Caption: A generalized workflow for the TFA-mediated deprotection of N-oxan-2-yl triazoles.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient TFA concentration or equivalents.- Short reaction time.- Low reaction temperature. | - Increase the equivalents of TFA.- Extend the reaction time, monitoring by TLC.- Allow the reaction to proceed at room temperature if started at 0 °C. |

| Formation of Side Products | - Polymerization of the dihydropyran byproduct.[5]- Degradation of acid-sensitive functional groups on the substrate. | - Use the minimum effective amount of TFA.- Consider a milder acid catalyst for highly sensitive substrates.- Ensure the reaction is not run for an unnecessarily long time after completion. |